molecular formula C16H21N5O4 B2786692 methyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887463-60-7

methyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No.: B2786692
CAS No.: 887463-60-7
M. Wt: 347.375
InChI Key: VPPMINQWNCTDFS-UHFFFAOYSA-N
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Description

Methyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a complex organic compound Known for its intricate structure, this compound features a core imidazopurin framework, which is part of many bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis of imidazopurin core.

    • Reactants: 1,7-dimethylxanthine, 1-bromo-8-propylxanthine.

    • Conditions: Conducted in anhydrous ethanol with potassium carbonate as a base, heated to reflux.

  • Step 2: : Esterification.

    • Reactants: Imidazopurin intermediate, methyl bromoacetate.

    • Conditions: Anhydrous toluene, refluxing with triethylamine.

Industrial Production Methods

In industrial settings, these reactions are scaled up using continuous flow reactors to maintain controlled conditions and higher yields. Catalysts like palladium on carbon may be used to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Forms diketone derivatives.

  • Reduction: : Produces alcohol derivatives.

Common Reagents and Conditions

  • Oxidation: : Uses agents like potassium permanganate under acidic conditions.

  • Reduction: : Sodium borohydride in ethanol.

Major Products Formed

  • Oxidation results in 2,4-dioxo derivatives.

  • Reduction yields 3,4-dihydroxypropanoate derivatives.

Scientific Research Applications

Chemistry

  • Used as a ligand in metal coordination chemistry due to its ability to donate electrons through nitrogen atoms in its purin ring.

Biology

  • Investigated as a potential inhibitor for various enzymes involved in nucleic acid metabolism.

Medicine

  • Potential antiviral agent by disrupting the replication of viral RNA.

Industry

  • Utilized in the development of specialty polymers due to its rigid structure and functional groups.

Mechanism of Action

The compound primarily interacts with biological targets through hydrogen bonding and hydrophobic interactions, leading to inhibition of enzyme activities. It may act on key molecular pathways involved in cellular metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)propanoate.

  • Ethyl 3-(1,7-dimethyl-2,4-dioxo-8-ethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate.

Uniqueness

The propyl group at the 8-position of the purin ring in methyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate enhances its lipophilicity and interaction with hydrophobic enzyme pockets, making it more effective in certain biological applications compared to its ethyl and methyl analogs. This uniqueness contributes to its distinct pharmacokinetic and pharmacodynamic properties.

This compound is a fine example of the intersection of advanced organic synthesis and applications in various scientific fields. Its potential continues to be explored in research labs worldwide.

Properties

IUPAC Name

methyl 3-(4,7-dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4/c1-5-7-19-10(2)9-21-12-13(17-15(19)21)18(3)16(24)20(14(12)23)8-6-11(22)25-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPMINQWNCTDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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